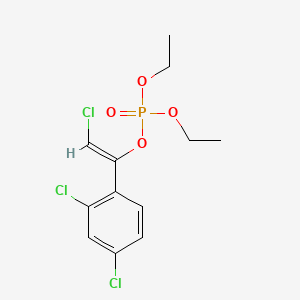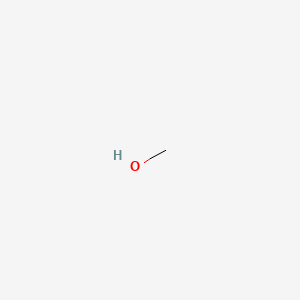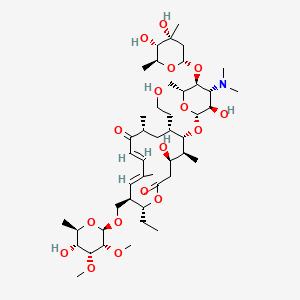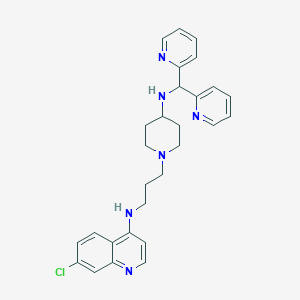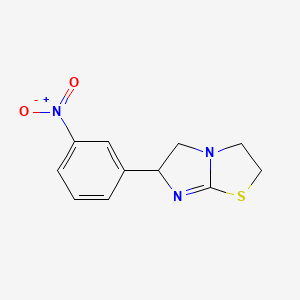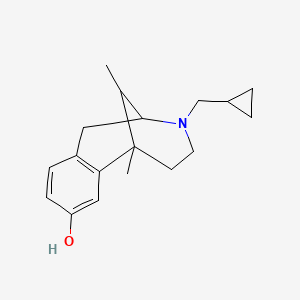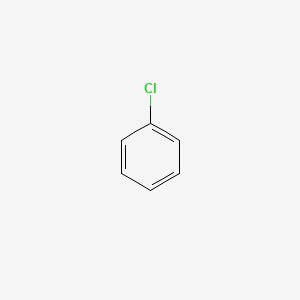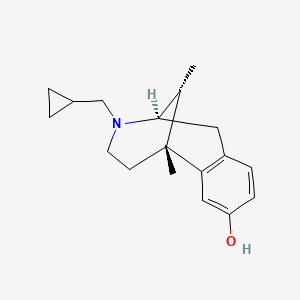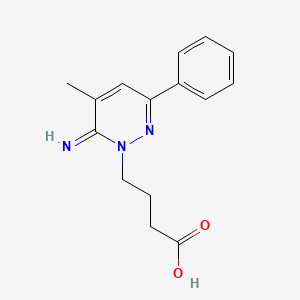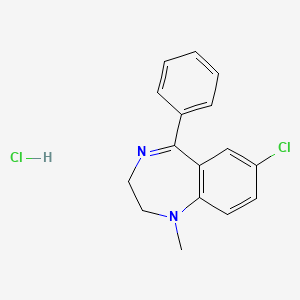
Medazepam hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Medazepam hydrochloride is synthesized through a series of chemical reactions starting from benzophenone derivatives. The general method involves the reaction of bis-trifiated-2,5-dihydroxy benzophenones with 1,2-bisaminoethanes, followed by displacement of the 7-trifloxy group . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Medazepam hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of medazepam-N-oxide.
Reduction: The N-oxide function can be reduced by treatment with phosphorus trichloride (PCl3).
Substitution: The compound can undergo substitution reactions, such as the reaction with chloroacetylchloride to form chloroacetamide.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H2O2) and other oxidizing agents.
Reduction: Phosphorus trichloride (PCl3) is commonly used.
Substitution: Chloroacetylchloride is used under basic conditions with sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Medazepam-N-oxide.
Reduction: Medazepam.
Substitution: Chloroacetamide derivatives.
Wissenschaftliche Forschungsanwendungen
Medazepam hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of benzodiazepine derivatives and their chemical properties.
Medicine: Clinical studies on its efficacy in treating anxiety, muscle spasms, and convulsions.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
Medazepam hydrochloride acts as a prodrug to nordazepam. It increases the inhibitory processes in the cerebral cortex by allosteric modulation of the gamma-aminobutyric acid (GABA) receptor . This modulation enhances the effect of GABA, leading to its anxiolytic and sedative properties. Benzodiazepines may also act as calcium channel blockers, inhibiting depolarization-sensitive calcium uptake .
Vergleich Mit ähnlichen Verbindungen
Medazepam hydrochloride is compared with other benzodiazepines such as diazepam, alprazolam, and lorazepam:
Diazepam: Known for its long half-life and muscle relaxant properties.
Alprazolam: Shorter half-life, primarily used for anxiety and panic disorders.
Lorazepam: Intermediate half-life, used for anxiety and as a pre-anesthetic.
Uniqueness
This compound is unique due to its long-acting nature and its use as a daytime tranquilizer with minimal sedative effects .
List of Similar Compounds
- Diazepam
- Alprazolam
- Lorazepam
- Chlordiazepoxide
- Clonazepam
Eigenschaften
CAS-Nummer |
15180-10-6 |
|---|---|
Molekularformel |
C16H16Cl2N2 |
Molekulargewicht |
307.2 g/mol |
IUPAC-Name |
7-chloro-1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepine;hydrochloride |
InChI |
InChI=1S/C16H15ClN2.ClH/c1-19-10-9-18-16(12-5-3-2-4-6-12)14-11-13(17)7-8-15(14)19;/h2-8,11H,9-10H2,1H3;1H |
InChI-Schlüssel |
XBWAZCLHZCFCGK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3.Cl |
Verwandte CAS-Nummern |
2898-12-6 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


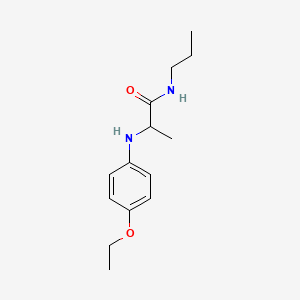
![[(4E,6Z,10E)-19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10858349.png)
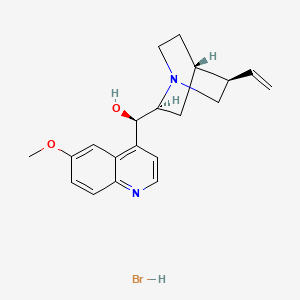
![(2S,3S,4R,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate](/img/structure/B10858380.png)
